

5'-O-DMT-2'-TBDMS-Uridine molecular weight and formula

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Compound of Interest

Compound Name: 5'-O-DMT-2'-TBDMS-Uridine

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In-Depth Technical Guide: 5'-O-DMT-2'-TBDMS-Uridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **5'-O-DMT-2'-TBDMS-Uridine**, a critical building block in the chemical synthesis of oligonucleotides. This document outlines its chemical properties, its central role in solid-phase RNA synthesis, and a detailed experimental protocol for its application.

Core Compound Data

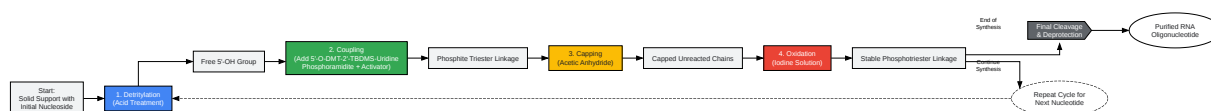
5'-O-DMT-2'-TBDMS-Uridine is a modified uridine nucleoside that is strategically protected for use in automated oligonucleotide synthesis. The 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, which is acid-labile, allowing for controlled deprotection and chain elongation. The 2'-hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group, a bulky silyl ether that is stable to the conditions of the synthesis cycle but can be removed during the final deprotection steps.

Property	Value
Molecular Formula	C ₃₆ H ₄₄ N ₂ O ₈ Si[1][2][3][4][5]
Molecular Weight	660.83 g/mol [1][4][6][7]
Alternate Molecular Weight	660.82866 g/mol [2][5]
Primary Application	Oligonucleotide Synthesis[4][6][7]

Role in Oligonucleotide Synthesis

5'-O-DMT-2'-TBDMS-Uridine is a key monomer used in the phosphoramidite method for solid-phase synthesis of RNA.[1][2][6] This method allows for the efficient, automated, and sequential addition of nucleotides to a growing RNA chain that is covalently attached to a solid support. The protecting groups (DMT and TBDMS) are essential for ensuring that the coupling reactions occur specifically at the desired positions, preventing unwanted side reactions and the formation of branched oligonucleotides.

The synthesis cycle, illustrated in the workflow diagram below, is a four-step process that is repeated for each nucleotide added to the sequence.



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Fig 1. Automated Solid-Phase RNA Synthesis Cycle.

Experimental Protocol: Solid-Phase RNA Synthesis

The following is a generalized protocol for the incorporation of a **5'-O-DMT-2'-TBDMS-Uridine** monomer into an oligonucleotide sequence using an automated synthesizer. All reagents should be anhydrous and of synthesis grade.

1. Synthesis Cycle:

The automated synthesis follows a four-step cycle for each nucleotide addition:

- **Step 1: Detritylation:** The acid-labile 5'-DMT protecting group is removed from the support-bound nucleoside (or the growing oligonucleotide chain) to expose the 5'-hydroxyl group. This is typically achieved by treating the support with a solution of an acid, such as dichloroacetic acid in an appropriate solvent.
- **Step 2: Coupling:** The **5'-O-DMT-2'-TBDMS-Uridine** phosphoramidite is activated and then reacts with the free 5'-hydroxyl group of the support-bound chain. This reaction forms a phosphite triester linkage.
- **Step 3: Capping:** Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in the final product. This is typically done using a mixture of acetic anhydride and N-methylimidazole.
- **Step 4: Oxidation:** The unstable phosphite triester linkage is converted to a more stable pentavalent phosphotriester using an oxidizing agent, commonly a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.

This cycle is repeated until the desired RNA sequence is fully assembled.

2. Cleavage and Deprotection:

Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support, and the various protecting groups (from the nucleobases, phosphate backbone, and the 2'-hydroxyls) are removed. The specific deprotection strategy will depend on the other protecting groups used in the synthesis. The TBDMS group is typically removed using a fluoride reagent, such as triethylamine tris(hydrofluoride).

3. Purification:

The crude RNA product is then purified to remove any truncated sequences or other impurities. Common purification techniques include high-performance liquid chromatography (HPLC) and polyacrylamide gel electrophoresis (PAGE).

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